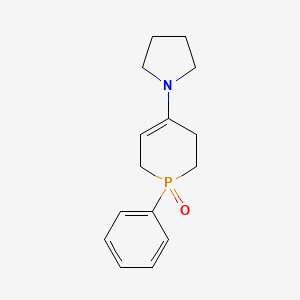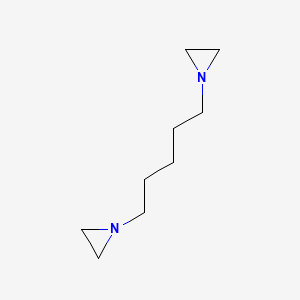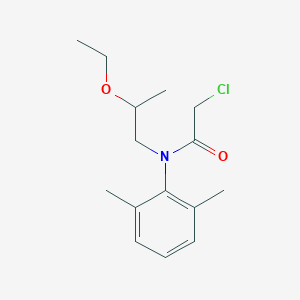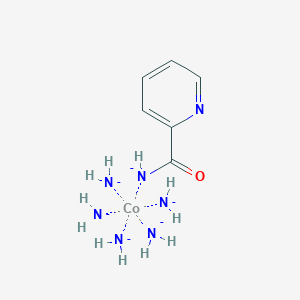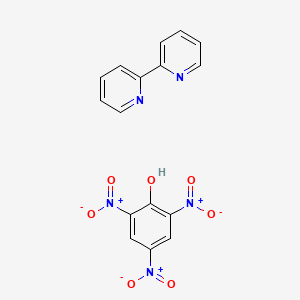
2-Pyridin-2-ylpyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridin-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-Pyridin-2-ylpyridine and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrophenol can be synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The synthesis of 2-Pyridin-2-ylpyridine typically involves the coupling of pyridine derivatives under specific conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes, where phenol is treated with nitric acid in the presence of sulfuric acid. The reaction is carefully controlled to ensure safety and efficiency, given the explosive nature of the product . The production of 2-Pyridin-2-ylpyridine on an industrial scale would involve similar coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of phenol, depending on the reaction pathway chosen .
Scientific Research Applications
2,4,6-Trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating calorimeters.
Biology: Employed in biochemical studies to investigate oxidative processes.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the production of explosives and dyes .
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. This increases the reactivity of the phenol ring, making it more susceptible to attack by nucleophiles . The molecular targets and pathways involved include interactions with various enzymes and proteins, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Another nitroaromatic compound with similar properties but fewer nitro groups.
Trinitrotoluene (TNT): A well-known explosive with a similar nitro group arrangement but different aromatic core.
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring .
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, which distinguishes it from other nitroaromatic compounds. Its ability to form stable complexes with metals and its use in various industrial applications further highlight its distinct properties .
Properties
CAS No. |
41569-60-2 |
|---|---|
Molecular Formula |
C16H11N5O7 |
Molecular Weight |
385.29 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H8N2.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChI Key |
SIPJHUXGBDXSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


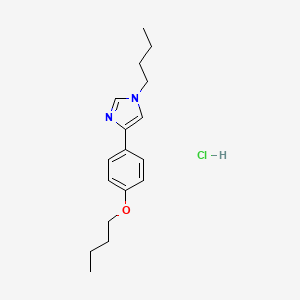
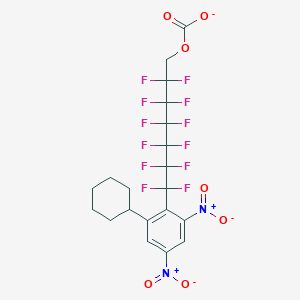


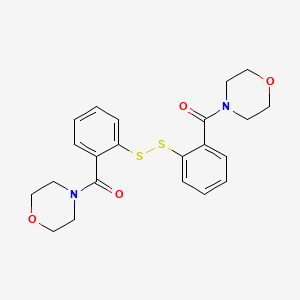
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
